molecular formula C11H11N3O B1632526 4-(2-Methoxyphenyl)pyrimidin-2-amine CAS No. 915070-01-8

4-(2-Methoxyphenyl)pyrimidin-2-amine

Cat. No.: B1632526
CAS No.: 915070-01-8
M. Wt: 201.22 g/mol
InChI Key: GMHGBRATJJXDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)pyrimidin-2-amine is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol It is a pyrimidine derivative, characterized by the presence of a methoxyphenyl group attached to the pyrimidine ring

Preparation Methods

The synthesis of 4-(2-Methoxyphenyl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyrimidine with 2-methoxybenzaldehyde under acidic conditions to form the desired product . Another approach includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 2-methoxyphenyl is coupled with a halogenated pyrimidine . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4-(2-Methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-Methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In the context of its anti-inflammatory properties, the compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition helps in reducing inflammation and associated symptoms.

Comparison with Similar Compounds

4-(2-Methoxyphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(2-methoxyphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-7-13-11(12)14-9/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHGBRATJJXDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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